molecular formula C13H9BrO4S B12646552 4-Bromophenyl 2-formylbenzenesulfonate CAS No. 106939-92-8

4-Bromophenyl 2-formylbenzenesulfonate

Cat. No.: B12646552
CAS No.: 106939-92-8
M. Wt: 341.18 g/mol
InChI Key: FTXMYTAMCQFJPV-UHFFFAOYSA-N
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Description

4-Bromophenyl 2-formylbenzenesulfonate is an organic compound that features a bromophenyl group and a formylbenzenesulfonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromophenyl 2-formylbenzenesulfonate typically involves the reaction of 4-bromophenol with 2-formylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-Bromophenyl 2-formylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Bromophenyl 2-formylbenzenesulfonate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromophenyl 2-carboxybenzenesulfonate
  • 4-Bromophenyl 2-hydroxybenzenesulfonate
  • 4-Aminophenyl 2-formylbenzenesulfonate

Uniqueness

4-Bromophenyl 2-formylbenzenesulfonate is unique due to the presence of both a bromophenyl group and a formylbenzenesulfonate moiety. This combination imparts distinct chemical reactivity and potential biological activities compared to its analogs. The formyl group allows for further functionalization, while the bromophenyl group provides a site for substitution reactions .

Properties

CAS No.

106939-92-8

Molecular Formula

C13H9BrO4S

Molecular Weight

341.18 g/mol

IUPAC Name

(4-bromophenyl) 2-formylbenzenesulfonate

InChI

InChI=1S/C13H9BrO4S/c14-11-5-7-12(8-6-11)18-19(16,17)13-4-2-1-3-10(13)9-15/h1-9H

InChI Key

FTXMYTAMCQFJPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C=O)S(=O)(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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